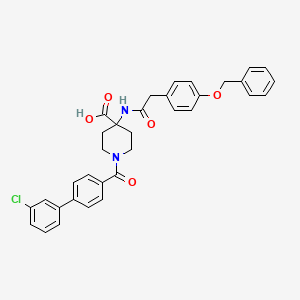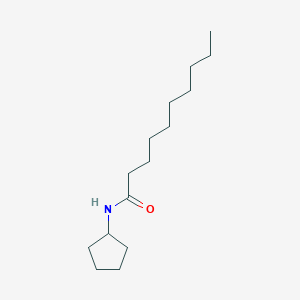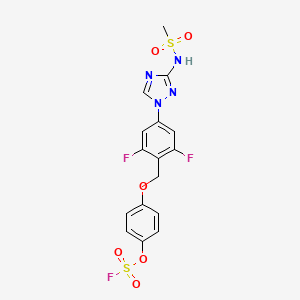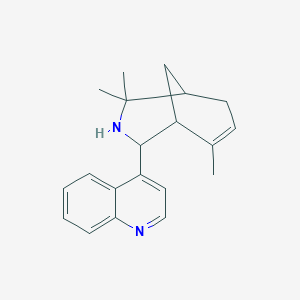
Aristoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aristoquinoline is an alkaloid compound isolated from the leaves of the Maqui tree (Aristotelia chilensis). It is known for its pharmacological properties, particularly as a nicotinic acetylcholine receptor antagonist . This compound has garnered interest due to its potential therapeutic applications in treating addiction and depression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of aristoquinoline has been achieved through a seven-step process with an overall yield of 26% . Key steps in the synthetic route include an intramolecular nitrilium ion cyclization to form the characteristic azabicyclo[3.3.1]nonane ring system and a diastereoselective reduction of the resulting imine mixture . Another method involves a Bischler-Napieralski type cyclization of the activated amide, followed by reduction .
Industrial Production Methods
The use of eco-friendly and safe reusable catalysts, as well as solvent-free reaction conditions, could be explored for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Aristoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of this compound.
Applications De Recherche Scientifique
Aristoquinoline has a wide range of scientific research applications:
Mécanisme D'action
Aristoquinoline exerts its effects primarily by acting as a nicotinic acetylcholine receptor antagonist . This means it binds to these receptors and inhibits their activity, which can modulate neurotransmission and potentially alleviate symptoms of addiction and depression . The molecular targets involved include the α3β4 subtype of nicotinic acetylcholine receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aristoteline: Another alkaloid from Aristotelia chilensis with similar pharmacological properties.
Hobartine: A compound that also acts on nicotinic acetylcholine receptors.
Makomakinol: A newly isolated alkaloid from the same plant.
Uniqueness of Aristoquinoline
This compound stands out due to its specific activity at the α3β4 subtype of nicotinic acetylcholine receptors, making it a promising candidate for therapeutic applications in treating addiction and depression . Its unique azabicyclo[3.3.1]nonane ring system also distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C20H24N2 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
4-(4,4,8-trimethyl-3-azabicyclo[3.3.1]non-7-en-2-yl)quinoline |
InChI |
InChI=1S/C20H24N2/c1-13-8-9-14-12-17(13)19(22-20(14,2)3)16-10-11-21-18-7-5-4-6-15(16)18/h4-8,10-11,14,17,19,22H,9,12H2,1-3H3 |
Clé InChI |
HQDLJJQZMYAAPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2CC1C(NC2(C)C)C3=CC=NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


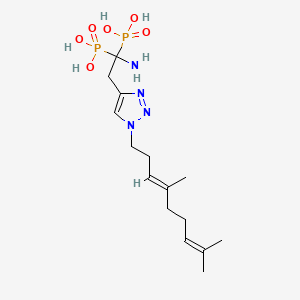
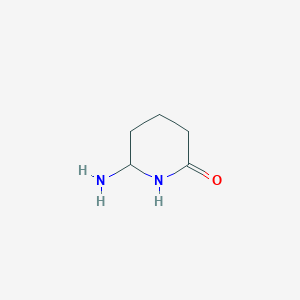
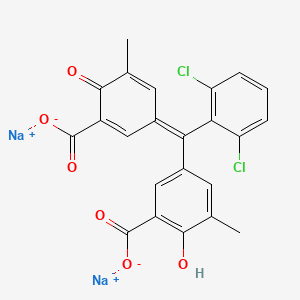
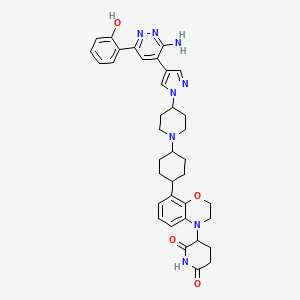
![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
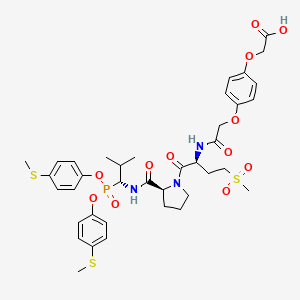
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
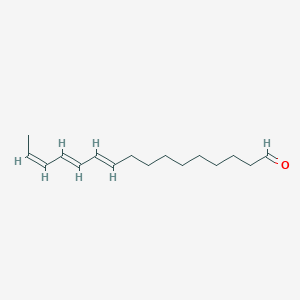
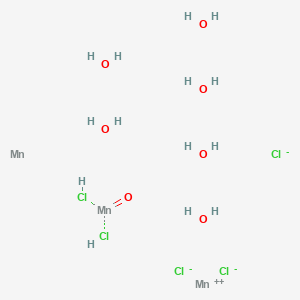

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
